REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH3:2].[C:17](=O)([O-])[O-].[Cs+].[Cs+].IC>C(#N)C.ClCCl>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]([S:12]([CH3:15])(=[O:13])=[O:14])[CH3:17])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)NS(=O)(=O)C)=O
|
Name
|
cesium carbonate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)N(C)S(=O)(=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |